Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of 1,2-diketones with aldehydes and amines under acidic or basic conditions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the microwave-assisted synthesis, which provides high yields and shorter reaction times .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as zinc chloride (ZnCl2) or nickel complexes are used to facilitate the cyclization process . The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-substituted imidazoles, imidazole N-oxides, and imidazolines .
Scientific Research Applications
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone can be compared with other imidazole derivatives such as:
1-Methylimidazole: Known for its use in ionic liquids and as a ligand in coordination chemistry.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Explored for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .
Biological Activity
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is a compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by its imidazole ring and sulfonamide group. The molecular formula is C8H12N4O2S, and its molecular weight is approximately 220.27 g/mol. This compound exhibits properties that are conducive to interactions with biological systems, particularly due to the presence of nitrogen-containing heterocycles and sulfonamide functionalities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the imidazole family, suggesting potential efficacy against various pathogens. For instance, a study on similar sulfonamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound A | MRSA | 25 |
Compound B | E. coli | 30 |
This compound | S. aureus | TBD |
Note: TBD indicates that specific data for this compound is yet to be confirmed through empirical studies.
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy. Research has indicated that compounds containing imidazole rings can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
The proposed mechanism involves the inhibition of key enzymes related to DNA repair and replication stress response pathways, particularly ATR (Ataxia Telangiectasia and Rad3-related protein) signaling pathways. This inhibition can sensitize tumor cells to chemotherapeutic agents, enhancing their efficacy .
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound with existing chemotherapeutics like Cisplatin. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, suggesting a promising avenue for treatment strategies .
Properties
Molecular Formula |
C6H11N3OS |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3 |
InChI Key |
XYTZESBCXAPXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NC=CN1C |
Origin of Product |
United States |
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